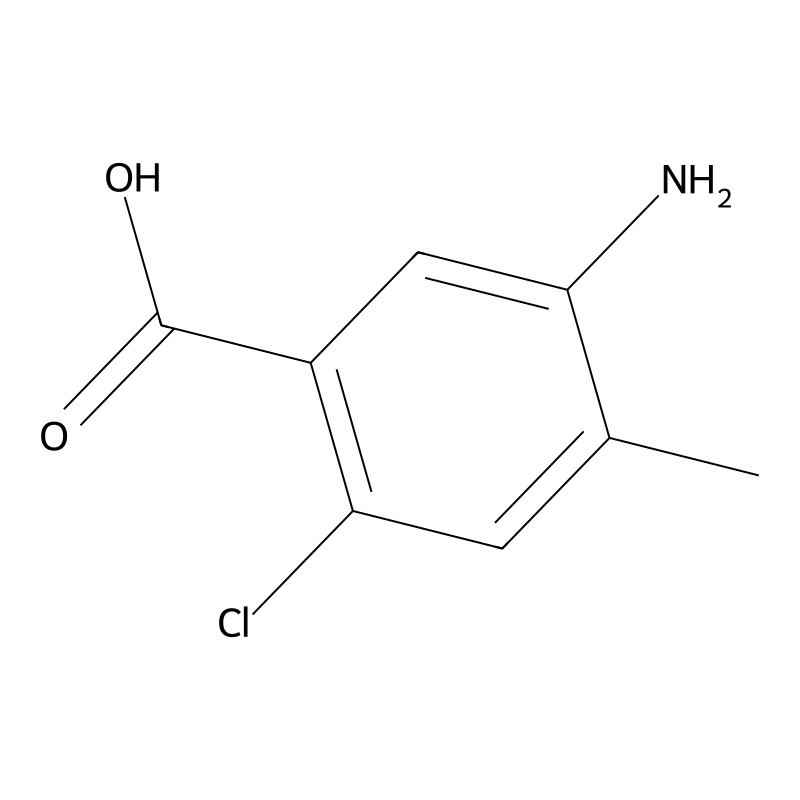5-Amino-2-chloro-4-methylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organic Single Crystals
Application
Method
The crystals are grown using a conventional slow evaporation solution technique.
Results
Manufacturing of Therapeutic SGLT2 Inhibitors
Method
Results
The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%.
Synthesis of Biologically Active Compounds and Pharmaceuticals
Synthesis of 1,2,3,5-Tetrasubstituted Benzenes
Application
The amino group on the benzene ring can undergo diazotization reactions to transform into other active functional groups.
Method
The synthesis starts from 2-amino-3-methylbenzoic acid. In the presence of DMF as a solvent, it reacts with N-chlorosuccinimide to produce a chlorine atom at the para position of the amino group.
- Synthesis of Suzuki Coupling Products
- Application: The chlorine atom on the benzene ring can undergo Suzuki coupling reactions to introduce another aromatic ring or alkyl chain .
- Method: The synthesis starts from 2-amino-3-methylbenzoic acid. In the presence of DMF as a solvent, it reacts with N-chlorosuccinimide to produce a chlorine atom at the para position of the amino group. The reaction has good regioselectivity, possibly due to the strong electron-donating ability of the amino group causing para-positioned reaction activity .
- Results: It should be noted that this route needs to be carried out under heating conditions to achieve satisfactory reaction effects .
5-Amino-2-chloro-4-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. Its molecular formula is , and it features a benzene ring substituted with an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position. This compound is characterized by its crystalline solid form and is often utilized in various chemical syntheses and biological applications.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in further synthetic pathways.
- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, allowing for the formation of salts.
- Reduction Reactions: The amino group can be reduced to form amines or other derivatives.
These reactions enable the compound to be versatile in synthetic organic chemistry.
Research indicates that 5-amino-2-chloro-4-methylbenzoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its role as an intermediate in the synthesis of pharmaceuticals. Its structural similarities to other biologically active compounds suggest that it may interact with biological targets in a manner conducive to therapeutic effects.
Several methods have been developed for synthesizing 5-amino-2-chloro-4-methylbenzoic acid:
- Direct Chlorination: Starting from 4-methyl-2-nitroaniline, chlorination can be achieved using reagents like N-chlorosuccinimide under controlled conditions.
- Amination: The compound can also be synthesized via amination of 2-chloro-4-methylbenzoic acid using ammonia or amine derivatives.
- Alternative Routes: Other synthetic routes involve the use of various solvents and catalysts to enhance yield and purity .
5-Amino-2-chloro-4-methylbenzoic acid finds applications in:
- Pharmaceutical Synthesis: It serves as an intermediate in the production of various drugs.
- Analytical Chemistry: Used as a reagent in chromatographic methods.
- Research: Studied for its potential therapeutic effects and interactions with biological systems.
Studies have indicated that 5-amino-2-chloro-4-methylbenzoic acid interacts with various biological molecules. These interactions are critical for understanding its mechanism of action in potential therapeutic applications. Specific studies have shown that it may influence enzyme activity or receptor binding, although detailed mechanisms remain an area of ongoing research.
Several compounds share structural similarities with 5-amino-2-chloro-4-methylbenzoic acid, each exhibiting unique properties:
These compounds highlight the uniqueness of 5-amino-2-chloro-4-methylbenzoic acid due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.








